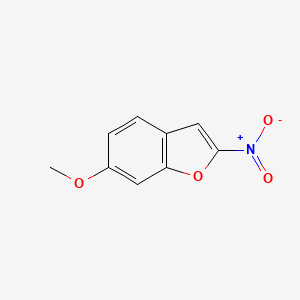

6-Methoxy-2-nitrobenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

36687-17-9 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

6-methoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C9H7NO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3 |

InChI Key |

GDXGCYKZSGUDLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Nitrobenzofuran and Analogous Substituted Benzofurans

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring system relies on key bond-forming reactions that construct the fused oxygen-containing heterocycle. These strategies typically involve either forming one of the C-O bonds and a C-C bond of the furan (B31954) ring, or forming both simultaneously. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final product.

Intramolecular cyclization is a powerful and common approach for synthesizing the benzofuran scaffold. This strategy involves a precursor molecule that already contains the phenolic benzene (B151609) ring and a side chain, which are then induced to cyclize, forming the furan ring.

The intramolecular cyclization of ortho-alkynylphenols is a direct and versatile method for preparing benzofurans. rsc.org This reaction can be catalyzed by a variety of transition metals or promoted by bases. The process generally follows a 5-endo-dig regioselectivity. mdpi.com

A range of catalysts have been developed to facilitate this transformation, each with specific advantages.

Gold and Platinum Catalysis: Gold and platinum catalysts are highly effective in activating the alkyne moiety towards nucleophilic attack by the phenolic oxygen. d-nb.info For example, a gold-catalyzed intramolecular alkoxyboration of ortho-alkynylphenols has been reported, yielding 3-boronate-substituted benzofurans, which are versatile intermediates for further functionalization. thieme-connect.com

Palladium and Copper Catalysis: Palladium nanoparticles have been used for the intramolecular addition of phenols to alkynes, even in continuous flow systems. mdpi.com Copper-catalyzed methods, often in tandem with Sonogashira coupling, provide a one-pot synthesis from iodophenols and terminal alkynes. organic-chemistry.orgnih.gov

Indium(III) Halide Catalysis: Indium(III) halides, such as InI₃, can catalyze the hydroalkoxylation of ortho-alkynylphenols to produce benzofurans in good yields. mdpi.comorganic-chemistry.org

Metal-Free Base Catalysis: Strong organic superbases, like the phosphazene P4-tBu, have been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers via a C-C bond formation pathway, offering a metal-free alternative for synthesizing 2,3-disubstituted benzofurans. rsc.org

Table 1: Catalytic Systems for Cyclization of ortho-Alkynylphenols

| Catalyst System | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| Gold (Au) / Carbene Ligands | ortho-Alkynylphenols | Forms 3-boronate-substituted benzofurans in one pot. | thieme-connect.com |

| Palladium (Pd) Nanoparticles | ortho-Alkynylphenols | Suitable for continuous flow reaction systems. | mdpi.com |

| Indium(III) Halides (e.g., InI₃) | ortho-Alkynylphenols | Good yields with 5-endo-dig regioselectivity. | mdpi.comorganic-chemistry.org |

| Phosphazene P4-tBu (Base) | o-Alkynylphenyl Ethers | Metal-free C-C bond formation cyclization. | rsc.org |

| Copper(I) Bromide (CuBr) | o-Hydroxybenzaldehyde N-tosylhydrazones | Ligand-free coupling/cyclization with terminal alkynes. | mdpi.comorganic-chemistry.org |

The oxidative cyclization of ortho-allylphenols, often referred to as a Wacker-type intramolecular reaction, is another prominent method for benzofuran synthesis. sci-hub.se This reaction is typically catalyzed by palladium(II) complexes, which coordinate to the allyl group's double bond, making it susceptible to intramolecular attack by the phenol's hydroxyl group. sci-hub.se

A common catalytic system involves using palladium dichloride (PdCl₂) as the catalyst and a co-oxidant to regenerate the active Pd(II) species, allowing the reaction to proceed with only a catalytic amount of palladium. sci-hub.seresearchgate.net Benzoquinone is often used as the oxidant. organic-chemistry.orgresearchgate.net This method provides a regioselective 5-exo-trig cyclization to yield functionalized 2-benzyl or 2-methyl benzofurans. organic-chemistry.orgresearchgate.net For example, ortho-cinnamyl phenols undergo palladium-catalyzed oxidative cyclization to produce 2-benzyl benzofurans. organic-chemistry.org A sequential, one-pot process has also been developed, starting with the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by the Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols. mdpi.comresearchgate.net

Table 2: Research Findings on Oxidative Cyclization of ortho-Allylphenols

| Catalyst / Reagents | Substrate | Product | Key Finding | Reference(s) |

|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ / Benzoquinone | ortho-Cinnamyl Phenols | 2-Benzyl Benzofurans | Efficient regioselective 5-exo-trig intramolecular cyclization. | organic-chemistry.org |

| Re₂O₇ then Pd(II) Catalyst | Phenols + Cinnamyl Alcohols | 2-Benzyl Benzofurans | A one-pot sequential reaction involving Friedel-Crafts alkylation followed by oxidative annulation. | mdpi.comresearchgate.net |

| PdCl₂ / Cu(OAc)₂-LiCl | 2-Allylphenols | 2-Methylbenzofurans | The reaction is accelerated in aqueous DMF and can be performed at room temperature. | sci-hub.se |

Intramolecular C–O bond formation via oxidative cyclization of α-aryl ketones is an effective strategy for constructing the benzofuran ring. Iron(III) chloride (FeCl₃) has been identified as a potent mediator for this transformation. researchgate.netnih.gov This method allows for the synthesis of 3-functionalized benzofurans from electron-rich α-aryl ketones. researchgate.netnih.gov

The reaction proceeds through a direct oxidative aromatic C–O bond formation, where the oxygen atom of the side-chain ketone links to the benzene ring. researchgate.netsemanticscholar.org A crucial requirement for this FeCl₃-mediated cyclization to occur efficiently is the presence of an alkoxy substituent on the benzene ring of the substrate, which activates the ring for the oxidative coupling. researchgate.netnih.gov FeCl₃ is proposed to act as both a Lewis acid and an oxidant in this process. researchgate.net This approach avoids the need for pre-functionalized phenols, starting instead from more readily available aryl ketones. nih.govorganic-chemistry.org

A one-pot synthesis of 2-arylbenzofurans has been developed utilizing a palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. rsc.orgresearchgate.net This methodology represents a convenient and practical strategy for synthesizing these benzofuran derivatives in moderate to excellent yields. rsc.org

The proposed mechanism involves a desulfinative addition followed by an intramolecular annulation reaction. rsc.orglookchem.com The process is scalable to the gram level, highlighting its practical utility. rsc.orgresearchgate.net This method demonstrates the versatility of palladium catalysis in constructing complex heterocyclic systems from relatively simple starting materials. dntb.gov.ua

Intermolecular strategies involve the coupling of two or more separate molecules to build the benzofuran ring system in a sequential or cascade manner. These methods often offer high modularity, allowing for diverse substitution patterns.

One prominent intermolecular approach is the tandem Sonogashira coupling-cyclization reaction. This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an ortho-halophenol, followed by an intramolecular cyclization of the resulting ortho-alkynylphenol intermediate to form the benzofuran ring. organic-chemistry.orgnih.gov

Another innovative intermolecular approach is the cascade radical cyclization/intermolecular coupling. For instance, complex benzofurylethylamine derivatives have been synthesized through a process initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This triggers a radical cyclization cascade that is followed by an intermolecular radical-radical coupling, rapidly increasing molecular complexity and enabling the synthesis of polycyclic benzofurans that are otherwise difficult to prepare. nih.govresearchgate.net

Intermolecular Coupling and Cyclization Methodologies

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful tools for the formation of the benzofuran ring system through various bond-forming strategies. Palladium, copper, and rhodium are among the most extensively used metals, each offering unique catalytic cycles and reaction pathways.

Palladium catalysts are highly versatile for benzofuran synthesis, enabling reactions such as Sonogashira coupling and C–H activation/oxidation.

The Sonogashira coupling of o-iodophenols with terminal alkynes is a cornerstone for constructing the benzofuran skeleton. researchgate.net This reaction typically involves a palladium catalyst, often in conjunction with a copper co-catalyst, to form a 2-alkynylphenol intermediate, which then undergoes cyclization. nih.govnih.gov One-pot procedures have been developed to streamline this process, avoiding the isolation of the intermediate. nih.govorganic-chemistry.orgnih.gov For instance, the use of palladium nanoparticles allows for Sonogashira cross-coupling reactions to proceed under ambient conditions, with the catalyst being recyclable. organic-chemistry.org The synthesis of 2,3-disubstituted benzo[b]furans can be achieved by the palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. nih.gov

C–H activation/oxidation represents a more atom-economical approach, directly functionalizing a C–H bond to form the C–O bond of the benzofuran ring. A notable example is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes, which proceeds through a C–H activation/oxidation tandem reaction to yield benzofurans. mdpi.comnih.govrsc.orgrsc.org This method has been successfully applied to the synthesis of natural products like decursivine and serotobenine. nih.govrsc.orgrsc.org The mechanism is thought to involve the oxidative addition of the aryl iodide to Pd(0), followed by C–H activation of the alkene and reductive elimination. rsc.org Another strategy involves the Pd(II)-catalyzed enantioselective C–H activation of phenylacetic acids, leading to chiral benzofuranones through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Sonogashira Coupling | o-Iodophenols, Terminal Alkynes | Pd nanoparticles | 2-Substituted Benzofurans | organic-chemistry.org |

| Sonogashira Coupling | o-Iodoanisoles, Terminal Alkynes | Pd/Cu | 2,3-Disubstituted Benzofurans | nih.gov |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Pd(OAc)2 | Substituted Benzofurans | mdpi.comnih.govrsc.orgrsc.org |

| Enantioselective C-H Activation | Phenylacetic Acids | Pd(II) / MPAA ligand | Chiral Benzofuranones | organic-chemistry.org |

| Homo-coupling | Benzofurans | Pd catalyst / Cu(OAc)2 | 3,3'-Bisbenzofurans | rsc.org |

Copper catalysts provide a cost-effective alternative to palladium for the synthesis of benzofurans. They are particularly effective in coupling reactions with terminal alkynes and in facilitating one-pot syntheses.

Copper(I) catalysts, such as CuBr, can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes to produce benzofurans. mdpi.comorganic-chemistry.org This ligand-free method is economically advantageous and tolerates a wide array of functional groups. organic-chemistry.org The mechanism is believed to involve the formation of a copper carbene intermediate. organic-chemistry.orgacs.org

One-pot syntheses of benzofurans often utilize copper catalysis. For example, a three-component reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst provides a rapid route to functionalized benzofurans. organic-chemistry.org Another one-pot approach involves the copper-catalyzed tandem annulation of terminal alkynes, salicylaldehydes, and indoles to form indole-benzofuran bis-heterocycles. nih.gov Furthermore, the combination of a palladium catalyst for Suzuki coupling and a copper catalyst for subsequent Ullmann C-O coupling enables the one-pot synthesis of benzo acs.orgnih.govthieno[3,2-b]benzofurans. rsc.org

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Coupling/Cyclization | Terminal Alkynes, N-Tosylhydrazones | CuBr | 2-Substituted Benzofurans | mdpi.comorganic-chemistry.org |

| Three-Component Reaction | Acyl Chlorides, Phosphorus Ylides, o-Iodophenols | Cu catalyst | Functionalized Benzofurans | organic-chemistry.org |

| Tandem Annulation | Terminal Alkynes, Salicylaldehydes, Indoles | Cu catalyst | Indole-Benzofuran Bis-heterocycles | nih.gov |

| Suzuki/Ullmann Coupling | Arylboronic acids, o-halophenols | Pd(PPh3)4 / CuTc | Benzo acs.orgnih.govthieno[3,2-b]benzofurans | rsc.org |

Rhodium catalysts have emerged as powerful tools for the synthesis of substituted benzofurans, particularly through C-H activation and arylation reactions.

One notable application is the rhodium-mediated arylation and subsequent cyclization of propargyl alcohols with substituted arylboronic acids. acs.orgnih.govresearchgate.netresearchgate.net This relay catalysis strategy allows for the chemodivergent synthesis of benzofuran skeletons. acs.orgnih.govresearchgate.netresearchgate.net The reaction proceeds via β-carborhodation, followed by hydrolysis and Brønsted-acid-mediated cyclization. acs.orgnih.gov Another approach involves the rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate to selectively construct C4-substituted benzofurans. researchgate.netacs.orgosaka-u.ac.jp This method utilizes a Weinreb amide directing group to facilitate the reaction. acs.orgosaka-u.ac.jp Furthermore, rhodium(III)-catalyzed regioselective C-H functionalization of N-phenoxyacetamides with propargyl alcohols can lead to the divergent synthesis of benzofuran frameworks in a solvent-controlled manner. acs.org

Table 3: Examples of Rhodium-Catalyzed Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Arylation/Cyclization | Propargyl Alcohols, Arylboronic Acids | Rh(I)/Toluene Sulfonic Acid | Substituted Benzofurans | acs.orgnih.govresearchgate.netresearchgate.net |

| Vinylene Annulation | m-Salicylic Acid Derivatives, Vinylene Carbonate | Cp*Rh complex | C4-Substituted Benzofurans | researchgate.netacs.orgosaka-u.ac.jp |

| C-H Functionalization | N-Phenoxyacetamides, Propargyl Alcohols | Rh(III) | Benzofuran Frameworks | acs.org |

Gold catalysts, known for their carbophilic nature, are highly effective in promoting the cyclization of alkynes to form benzofurans. These reactions often proceed under mild conditions with high efficiency.

A common strategy involves the gold-catalyzed intramolecular cyclization of o-alkynylphenols. mdpi.com The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the phenolic oxygen. mdpi.com Gold(I)-catalyzed tandem cycloisomerization of 2-(iodoethynyl)-aryl esters can produce 3-iodo-2-acyl benzofuran derivatives. encyclopedia.pub This reaction proceeds through a gold-vinylidene intermediate formed via a 1,2-iodine shift. encyclopedia.pub Another approach is the gold(I)-catalyzed cascade cyclization/hydroarylation of o-alkynylphenol substrates, leading to vinyl benzofuran derivatives. encyclopedia.pub Gold(I)-NHC complexes have also been used to catalyze the migratory cyclization of 2-alkynylaryl ethers to form 2,3-disubstituted benzofurans. rsc.org

Table 4: Examples of Gold-Catalyzed Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Intramolecular Cyclization | o-Alkynylphenols | Au catalyst | Substituted Benzofurans | mdpi.com |

| Tandem Cycloisomerization | 2-(Iodoethynyl)-aryl Esters | Gold(I) | 3-Iodo-2-acyl Benzofurans | encyclopedia.pub |

| Cascade Cyclization/Hydroarylation | o-Alkynylphenol Substrates | SIPrAuCl / NaBARF | Vinyl Benzofuran Derivatives | encyclopedia.pub |

| Migratory Cyclization | 2-Alkynylaryl Ethers | Digold(I)-NHC complex | 2,3-Disubstituted Benzofurans | rsc.org |

Indium(III) halides have been shown to be effective catalysts for the synthesis of benzofurans through the hydroalkoxylation of ortho-alkynylphenols. organic-chemistry.orgorganic-chemistry.org

This method provides good yields of benzo[b]furans and proceeds with 5-endo-dig regioselectivity. researchgate.netmdpi.com The reaction mechanism is believed to involve the π-Lewis acid activation of the alkyne by the indium(III) catalyst, which facilitates the nucleophilic addition of the phenol (B47542). researchgate.netmdpi.com Subsequent protodemetalation affords the final benzofuran product. researchgate.netmdpi.com This approach is applicable to a variety of phenols functionalized at both the aromatic ring and the alkyne moiety. mdpi.com

Table 5: Example of Indium(III)-Catalyzed Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

| Hydroalkoxylation | ortho-Alkynylphenols | InI3 | Benzo[b]furans | researchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.org |

Gold-Catalyzed Cyclizations

Metal-Free and Organocatalytic Syntheses

While transition-metal catalysis dominates the field, metal-free and organocatalytic methods offer attractive alternatives, often with milder reaction conditions and reduced environmental impact.

A metal-free approach for the synthesis of 2-arylbenzofurans involves the oxidative cyclization of o-hydroxystilbenes mediated by hypervalent iodine reagents, such as (diacetoxyiodo)benzene. organic-chemistry.org This reaction can be performed catalytically with 10 mol% of the iodine(III) reagent in the presence of a co-oxidant. organic-chemistry.orgmdpi.com

Organocatalytic methods are also gaining traction. For instance, the tandem reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones, catalyzed by an organic superbase like BTMG, can produce δ-sultone-fused benzofurans. chemrxiv.org Another example is the organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide to yield dihydrobenzofurans. thieme-connect.com Furthermore, an organocatalytic Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines, using a proline-derived squaramide catalyst, allows for the enantioselective synthesis of 2,2'-disubstituted benzofuran-3-ones. rsc.org

Table 6: Examples of Metal-Free and Organocatalytic Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagent System | Product Type | Reference |

| Oxidative Cyclization | o-Hydroxystilbenes | (Diacetoxyiodo)benzene | 2-Arylbenzofurans | organic-chemistry.orgmdpi.com |

| Tandem Reaction | β-Arylethenesulfonyl Fluorides, Benzofuran-3(2H)-ones | BTMG | δ-Sultone-fused Benzofurans | chemrxiv.org |

| Oxidation-Cyclization | o-Allylphenols | 2,2,2-Trifluoroacetophenone / H2O2 | Dihydrobenzofurans | thieme-connect.com |

| Michael Addition | 2-Substituted Benzofuran-3-ones, 2-Enoyl Pyridines | L-proline derived squaramide | 2,2'-Disubstituted Benzofuran-3-ones | rsc.org |

Brønsted Acid-Catalyzed Cyclizations

Brønsted acids are effective catalysts for the synthesis of benzofurans through the cyclization of suitable precursors. These reactions typically involve the protonation of an intermediate to facilitate a ring-closing reaction. For instance, strong acids like triflic acid have been used in the reaction of substituted quinone imine ketals with dicarbonyl compounds to produce substituted benzofuran cores in high yields. nih.gov Similarly, a relay catalysis system involving rhodium and a Brønsted acid, such as toluenesulfonic acid, can convert propargyl alcohols and aryl boronic acids into benzofuran skeletons. acs.orgresearchgate.net The process involves an initial carborhodation followed by hydrolysis and a Brønsted acid-mediated cyclization. nih.govacs.org Acetic acid has also been employed as a catalyst in one-pot syntheses, such as the reaction between benzoquinones and other compounds to yield benzofuran derivatives via a series of steps including protonation, ring-opening, and lactonization. nih.gov

Table 1: Examples of Brønsted Acid-Catalyzed Benzofuran Synthesis

| Catalyst | Starting Materials | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Triflic acid | Quinone imine ketals, Dicarbonyl compounds | Water/HFIP | Efficient C-C bond formation | High | nih.gov |

| Toluene sulfonic acid | Propargyl alcohols, Aryl boronic acids | THF/Water | Relay catalysis with Rhodium | High | nih.govacs.org |

Base-Promoted Reactions (e.g., Cesium Carbonate, Triethylamine)

Base-promoted reactions are a cornerstone of benzofuran synthesis, utilizing bases to facilitate condensation or intramolecular cyclization. Cesium carbonate (Cs₂CO₃) is a particularly effective and mild inorganic base, often used in polar aprotic solvents like dimethylformamide (DMF). acs.org Its high solubility and the "cesium effect" contribute to its enhanced reactivity. acs.org It has been successfully used in the rapid, room-temperature, one-pot synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones. acs.orgresearchgate.net Cs₂CO₃ is also employed as the base in palladium-catalyzed syntheses, such as the coupling of N-tosylhydrazones with iodobenzene-joined alkynes. nih.govacs.org

Triethylamine (B128534) (Et₃N) is another common organic base used in benzofuran synthesis. It serves as a catalyst in the Rap–Stoermer reaction, achieving high yields of benzofuran derivatives from α-haloketones and substituted salicylaldehydes. nih.gov It can also mediate the construction of the benzofuran moiety from quaternary ammonium (B1175870) salts and potassium trinitromethanide, which acts as a 1,1-ambiphilic synthon. organic-chemistry.orgmdpi.com Furthermore, triethylamine is used in the final cyclization step in the synthesis of complex azetidinone-substituted benzofurans. researchgate.net

Table 2: Examples of Base-Promoted Benzofuran Synthesis

| Base | Starting Materials | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Cesium Carbonate | 2-Hydroxybenzonitriles, 2-Bromoacetophenones | DMF | Rapid, room-temperature C-C/C-O bond formation | Good-Excellent | acs.orgresearchgate.net |

| Cesium Carbonate | o-Alkynyl phenols, N-tosylanilines | Not specified | CuCl catalyzed intramolecular cyclization | High | researchgate.net |

| Triethylamine | α-Haloketones, Salicylaldehydes | Neat | Dieckmann-like aldol (B89426) condensation (Rap-Stoermer) | 81-97% | nih.gov |

Hypervalent Iodine Reagent-Mediated Cyclizations

Hypervalent iodine reagents offer a powerful, metal-free alternative for synthesizing benzofurans. thieme-connect.com These reagents are attractive due to their low toxicity, easy handling, and environmentally friendly nature. thieme-connect.com (Diacetoxyiodo)benzene [PhI(OAc)₂] is the most commonly used reagent in this class for the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. thieme-connect.comorganic-chemistry.orgcardiff.ac.uk The reaction proceeds efficiently in polar aprotic solvents like acetonitrile. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the activation of the stilbene (B7821643) double bond by the electrophilic iodine, forming a three-membered iodonium (B1229267) intermediate. thieme-connect.com This is followed by intramolecular attack from the phenolic hydroxyl group and subsequent elimination to yield the benzofuran ring. organic-chemistry.org This method has also been extended to synthesize naphthofurans from styrylnaphthols in excellent yields. organic-chemistry.org An iodine(III)-catalyzed version of this reaction uses a catalytic amount (10 mol%) of PhI(OAc)₂ in the presence of a stoichiometric oxidant like m-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgmdpi.comnih.gov

Table 3: Hypervalent Iodine Reagents in Benzofuran Synthesis

| Reagent | Co-reagent/Catalyst | Substrate | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| PhI(OAc)₂ (stoichiometric) | None | o-Hydroxystilbenes | Metal-free oxidative cyclization | Good-Excellent | organic-chemistry.orgthieme-connect.com |

Visible-Light-Promoted Organic Reactions

Harnessing the energy of visible light provides a modern, sustainable approach to organic synthesis. nih.gov Visible-light-promoted reactions can forge benzofuran rings under mild conditions, often without the need for photocatalysts, transition metals, or other additives. nih.gov For example, the cyclization of 1,6-enynes with bromomalonates can be achieved using visible light alone, proceeding through a radical-mediated pathway involving a 5-exo-dig cyclization. nih.gov In another application, an iridium catalyst under visible-light irradiation was used for the intramolecular decarboxylative cyclization of o-alkynylphenoxyacetic acids to generate 3-acylbenzofurans. chim.it More recently, a visible-light-promoted difluoromethylation/cyclization of 2-vinyloxy arylalkynes was developed to produce bis(difluoromethyl)-substituted benzofurans. acs.org

Regioselective Introduction of Methoxy (B1213986) and Nitro Groups

The precise placement of the methoxy and nitro groups is critical to forming the target compound, 6-Methoxy-2-nitrobenzofuran. This is typically achieved by using precursors where the substituents are already correctly positioned or by regioselective functionalization of the benzofuran core.

Synthetic Routes for 6-Methoxy Functionalization

The most straightforward strategy for introducing the 6-methoxy group is to begin the synthesis with a starting material that already contains this functionality. The use of a substituted phenol with a methoxy group para to the hydroxyl group ensures its final position at C6 of the benzofuran ring after cyclization. For example, 2-bromo-4-methoxyphenol (B98834) is a common commercially available starting material for the synthesis of 6-methoxybenzofuran (B1631075) derivatives. scispace.com The synthesis of (S)-(-)- and (R)-(+)-2,3-dihydro-2-(1-methylethenyl)-6-methoxybenzofuran also starts from a precursor, 2,3-dihydro-2-carboxy-6-methoxybenzofuran, highlighting the strategy of incorporating the methoxy group from the beginning. nih.gov Another approach involves the directed ortho-metalation of 2-methoxybenzoic acid, which can be selectively functionalized at the C3 or C6 position, providing a building block for contiguously substituted aromatic compounds. organic-chemistry.org

Synthetic Routes for 2-Nitro Functionalization

Introducing a nitro group at the C2 position can be accomplished through several routes. One common method is the direct nitration of a pre-formed 6-methoxybenzofuran ring. The nitration of 5-methoxy-3-methylbenzofuran (B1625968) with a mixture of nitric acid and acetic acid has been shown to yield a mixture of the 4-nitro and 6-nitro isomers. nih.gov While this demonstrates the feasibility of direct nitration, separating the desired regioisomer is necessary.

Alternatively, the benzofuran ring can be constructed using a building block that already contains the nitro group in a position that will become C2. Dearomative cycloaddition reactions often utilize 2-nitrobenzofurans as starting materials, indicating that these intermediates are accessible. mdpi.comresearchgate.netresearchgate.net For example, base-catalyzed (4+2) annulation reactions between 2-nitrobenzofurans and N-alkoxyacrylamides have been developed to produce complex fused heterocyclic systems. mdpi.combohrium.com The synthesis of these 2-nitrobenzofuran (B1220441) precursors is a key step, which can involve the cyclization of a precursor like 2-bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one to form a nitro-substituted benzofuran. ias.ac.in

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 6-Methoxy-2-nitrobenzofuran |

| Acetic acid |

| (Diacetoxyiodo)benzene |

| 2-Bromo-1-(2-methoxy-5-nitrophenyl)hexan-1-one |

| 2-Bromo-4-methoxyphenol |

| 2,3-Dihydro-2-carboxy-6-methoxybenzofuran |

| (S)-(-)-2,3-Dihydro-2-(1-methylethenyl)-6-methoxybenzofuran |

| (R)-(+)-2,3-Dihydro-2-(1-methylethenyl)-6-methoxybenzofuran |

| 2-Hydroxybenzonitrile |

| 2-Bromoacetophenone |

| 2-Methoxybenzoic acid |

| 3-Amino-2-aroyl benzofuran |

| 3-Acylbenzofuran |

| 5-Methoxy-3-methylbenzofuran |

| α-Haloketone |

| Aryl boronic acid |

| Benzoquinone |

| Bromomalonate |

| Cesium Carbonate |

| m-Chloroperbenzoic acid |

| Dicarbonyl compound |

| Dimethylformamide (DMF) |

| Iridium |

| N-Alkoxyacrylamide |

| N-Tosylhydrazone |

| Nitric acid |

| ortho-Hydroxystilbene |

| Potassium trinitromethanide |

| Propargyl alcohol |

| Quinone imine ketal |

| Rhodium |

| Salicylaldehyde |

| Toluene |

| Toluenesulfonic acid |

| Triethylamine |

Ortho-Substitution Effects on Reaction Efficiency and Selectivity

The position of substituents on the aromatic ring, particularly in the ortho position relative to the reacting functional group, significantly influences the efficiency and selectivity of benzofuran synthesis. The electronic and steric nature of these ortho-substituents can either facilitate or hinder the crucial cyclization step that forms the furan ring.

In electrophilic aromatic substitution reactions, which are fundamental to many benzofuran syntheses, an existing substituent on the benzene ring directs incoming electrophiles. Activating groups, such as the methyl group (-CH3), generally direct new substituents to the ortho and para positions and increase the reaction rate compared to unsubstituted benzene. libretexts.org Conversely, deactivating groups slow the reaction down. libretexts.org The interplay between inductive and resonance effects determines the directing nature of a substituent. While most deactivating groups are meta-directors, halogens are an exception, being deactivators but directing ortho-para substitution. libretexts.org

Computational studies have shown that for most substituents, the para-substituted cationic intermediate is slightly more stable than the ortho-substituted one, which can influence the ortho:para product ratio. swarthmore.edu However, steric hindrance from a bulky ortho-substituent can significantly decrease the yield of the ortho product, making para-substitution more favorable.

In the context of benzofuran synthesis from substituted phenols, steric repulsion at ortho-substituents can be a decisive factor. For instance, in reactions involving 2,6-disubstituted phenols, unusual substituent migrations have been observed, leading to highly substituted benzofurans that would be difficult to prepare using conventional methods. rsc.org This indicates that the reaction pathway can adapt to avoid the steric clash at the ortho-positions, sometimes resulting in rearranged products. rsc.org Similarly, the reactivity of N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters in cascade reactions to form benzofuranones is greatly influenced by the electronic properties of the substituents on the aromatic ring. royalsocietypublishing.org

A specific mechanism for the synthesis of 7-nitro-2-arylbenzofuran highlights the strategic use of ortho-iodination followed by a Sonogashira coupling reaction, demonstrating how ortho-functionalization is a key step in building the final molecule. researchgate.net The presence of substituents can also affect the regioselectivity of subsequent reactions on the formed benzofuran ring. For example, the bromination and nitration of 2(3)-phenyl-5(6)-hydroxybenzofurans primarily occur on the benzene ring, whereas their acetoxy derivatives are modified in the furan ring. researchgate.net

Green Chemistry Principles in Benzofuran Synthesis

In alignment with the growing demand for sustainable chemical processes, the synthesis of benzofurans has been a fertile ground for the application of green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous and Solvent-Free Reaction Conditions

A significant advancement in green benzofuran synthesis is the move away from volatile organic compounds (VOCs) towards aqueous or solvent-free reaction systems. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. Highly efficient heterogeneous synthesis of benzofurans has been achieved under aqueous conditions. mdpi.com Biocatalytic methods, such as the use of the whole-cell biocatalyst Lactobacillus paracasei BD87E6, have been developed for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol in an aqueous medium, showcasing a scalable and green biological method. nih.gov

Solvent-free, or neat, reactions represent another key green strategy, often accelerated by microwave irradiation or mechanical grinding. cem.com The Rap-Stoermer condensation of α-haloacetophenones with 2-hydroxyarylaldehydes has been successfully performed at room temperature under solvent-free conditions using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) as a solid-phase reagent. This method avoids high temperatures and the need for external stimulants. Similarly, copper(I) oxide nanoparticles have been used to catalyze the multicomponent synthesis of 2,3-disubstituted 1-benzofurans under solvent- and ligand-free conditions, with the catalyst being reusable for multiple cycles. researchgate.netthieme-connect.com Grinding techniques under aqueous moist conditions have also been employed for the synthesis of coumarin (B35378) derivatives, a related class of compounds, highlighting the potential of mechanochemistry in green synthesis. scispace.com

Application of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as highly promising green alternatives to traditional organic solvents. researchgate.net They are typically formed from a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride and ethylene (B1197577) glycol or urea. researchgate.netresearchgate.net These solvents are often biodegradable, non-toxic, inexpensive, and can be recycled. researchgate.net

Several research groups have reported the successful synthesis of benzofuran derivatives using DES as the reaction medium. acs.orgnih.gov A one-pot, three-component reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide (CuI) proceeds efficiently in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent to produce 3-aminobenzofurans in good to excellent yields. researchgate.netacs.orgnih.gov This method is noted for its environmental friendliness, easy workup, and good yields. researchgate.netexlibrisgroup.com The DES can act not only as the solvent but can also be investigated as a catalyst itself, offering a dual functionality that enhances the sustainability of the process. researchgate.net

| Catalyst/Solvent System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| CuI in Choline Chloride-Ethylene Glycol (DES) | One-pot, 3-component synthesis of 3-aminobenzofurans | Environmentally benign, easy workup, good yields (70-91%) | acs.org, exlibrisgroup.com, nih.gov, researchgate.net |

| CuI in Choline Chloride-Urea (DES) | One-pot coupling for propargylamines (related intermediates) | Biocompatible media, free of toxic solvents, inexpensive catalyst | researchgate.net |

| Choline Chloride: 2 ZnCl2 (DES) | Regioselective synthesis of dihydrobenzofuro[2,3-b]benzofuran | Acts as a recyclable catalyst, high regioselectivity | pnu.ac.ir |

Vitamin B1 Promoted Syntheses

The use of natural products as catalysts is a core tenet of green chemistry. Vitamin B1 (thiamine hydrochloride) has been identified as an efficient, metal-free, and environmentally benign organocatalyst for various organic transformations. innovareacademics.intandfonline.comresearchgate.net Its structure contains a thiazole (B1198619) ring that allows it to function as a catalyst in reactions like the synthesis of heterocyclic compounds. tandfonline.comresearchgate.net

Vitamin B1 has been successfully employed to promote the synthesis of benzofuran chalcones in the green solvent ethanol, resulting in high yields and allowing for the recovery of the catalyst. innovareacademics.in As a natural, water-soluble, non-toxic, and inexpensive catalyst, thiamine (B1217682) hydrochloride is effective in promoting cyclo-condensation reactions and facilitating C-C and C-X (where X is N, O, S) bond formations. tandfonline.comresearchgate.net It has been used to catalyze the synthesis of numerous heterocyclic compounds, often in aqueous media, further enhancing the green credentials of these synthetic routes. tandfonline.com

One-Pot and Multicomponent Reaction Strategies

The synthesis of benzofurans has greatly benefited from these strategies. A widely used method is the three-component reaction involving a salicylaldehyde, a secondary amine, and a terminal alkyne (A3 coupling), often catalyzed by copper. researchgate.netthieme-connect.com This reaction can be performed under solvent-free conditions or in green solvents like deep eutectic solvents to afford a variety of substituted benzofurans. researchgate.netacs.orgexlibrisgroup.com For instance, the reaction of salicylaldehydes, secondary amines, and nonactivated alkynes catalyzed by copper(I) oxide nanoparticles provides 2,3-disubstituted benzofurans with high atom economy. researchgate.netthieme-connect.com

MCRs can involve even more components. A one-pot, five-component reaction has been developed to create complex tetrazole-benzofuran hybrids, forming six new bonds in a single operation. rsc.org Other examples include the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid to produce substituted benzofuran-3-ylacetic acids. mathnet.ru These methods provide rapid access to complex and functionally diverse benzofuran scaffolds, which are of significant interest in medicinal chemistry. numberanalytics.commathnet.ru

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Component | Salicylaldehyde, Amine, Alkyne | CuI in DES | 3-Aminobenzofurans | acs.org, exlibrisgroup.com |

| 3-Component | 2-Hydroxybenzaldehyde, Amine, Alkyne | Cu2O Nanoparticles (Solvent-free) | 2,3-Disubstituted 1-Benzofurans | researchgate.net, thieme-connect.com |

| 3-Component | Polyalkoxyphenol, Arylglyoxal, Meldrum's acid | Triethylamine in Acetonitrile | Benzofuran-3-ylacetic acids | mathnet.ru |

| 5-Component | Ugi-azide reaction components | Pd/Cu | Tetrazole-benzofuran hybrids | rsc.org |

Scale-Up Synthesis Methodologies

The transition from a laboratory-scale reaction to industrial-scale production presents significant challenges, including ensuring consistent product quality, managing reaction exotherms, and maintaining cost-effectiveness. Methodologies for the scale-up synthesis of substituted benzofurans are crucial, particularly for derivatives with therapeutic potential. wipo.int

Several reported synthetic routes for benzofurans have demonstrated potential for scalability. For example, a palladium-catalyzed tandem reaction for producing 2-arylbenzofurans was shown to be readily scalable to the gram quantity without difficulty, highlighting its practicality. mdpi.com Nickel-catalyzed ring-opening reactions of benzofurans have also been successfully scaled up to the 10 mmol scale, yielding the desired product in good quantity. chinesechemsoc.org Furthermore, rhodium-mediated syntheses have been utilized for the gram-scale production of target benzofuran molecules. acs.org

Patents specifically address the process methods for kilogram-scale synthesis of biologically active substituted benzofurans, indicating that robust and reproducible large-scale methods are in demand for pharmaceutical applications. wipo.int The development of such methodologies requires careful optimization of reaction parameters, efficient heat transfer, and often the use of flow chemistry or large batch reactors. The choice of starting materials and reagents that are inexpensive and readily available is also a critical consideration for economically viable scale-up.

Reaction Mechanisms and Mechanistic Elucidation Pertaining to 6 Methoxy 2 Nitrobenzofuran Formation

Proposed Mechanistic Pathways for Key Synthetic Transformations

The construction of the 2-nitrobenzofuran (B1220441) core, particularly with a methoxy (B1213986) substituent, can proceed through several intricate mechanistic routes. These pathways often involve the generation of highly reactive intermediates that guide the course of the reaction toward the desired benzofuran (B130515) structure.

Radical Cascade Cyclizations

Radical cascade cyclizations represent a powerful strategy for constructing complex cyclic molecules like benzofurans in a single, efficient step. nih.gov While direct examples for 6-methoxy-2-nitrobenzofuran are not extensively detailed, the general mechanism provides a viable pathway. These reactions are often initiated by a single-electron transfer (SET) process. For instance, a SET from 2-azaallyl anions to a suitable precursor like a 2-iodo aryl allenyl ether can trigger a radical cyclization, which is then followed by an intermolecular radical-radical coupling to form complex benzofurylethylamine derivatives. nih.gov The presence of a nitro group on the aromatic ring can facilitate such radical processes by acting as an electron acceptor.

Iminium Ion and Copper Acetylide Intermediates

A well-established pathway for the synthesis of benzofuran derivatives involves the in-situ formation of iminium ions and their subsequent reaction with copper acetylide intermediates. beilstein-journals.org This method is particularly effective for constructing the benzofuran skeleton. The proposed mechanism typically begins with the formation of an iminium ion from a corresponding amine and aldehyde. Concurrently, a terminal alkyne reacts with a copper(I) salt to form a copper acetylide species. rsc.org The nucleophilic copper acetylide then attacks the electrophilic iminium ion. The resulting intermediate undergoes an intramolecular cyclization, often a nucleophilic attack from a nearby hydroxyl group, followed by isomerization to yield the final benzofuran derivative. The use of a chiral copper catalyst in this process can lead to high enantioselectivity. beilstein-journals.org

Dearomative Cyclization Mechanisms (e.g., 2-nitrobenzofurans)

Dearomative cyclization has emerged as a significant method for synthesizing complex polycyclic structures from simple aromatic precursors, with 2-nitrobenzofurans being excellent substrates for such transformations. nih.govmdpi.comresearchgate.net The electron-withdrawing nitro group activates the benzofuran ring, making it susceptible to nucleophilic attack and subsequent dearomatization. nih.gov

A common strategy is the [3+2] cycloaddition, which can be triggered by various nucleophiles. mdpi.comresearchgate.net For example, in the reaction between a 2-nitrobenzofuran and a para-quinamine, the mechanism is proposed to start with an intermolecular aza-Michael addition of the nitrogen nucleophile to the C3 position of the 2-nitrobenzofuran. This step leads to the dearomatization of the furan (B31954) ring and the formation of an intermediate, which then undergoes an intramolecular Michael addition to construct a new ring, yielding a polycyclic benzofuro[3,2-b]indol-3-one derivative. mdpi.com Research has demonstrated that these reactions proceed with exceptional diastereoselectivity, often greater than 20:1. mdpi.comresearchgate.net In one instance, a 6-methoxy-substituted benzofuro[3,2-b]indol-3-one was synthesized via this pathway. mdpi.com

Similarly, organocatalytic dearomative formal [3+2] cycloadditions between 2-nitrobenzofurans and isocyanoacetate esters have been developed, providing access to chiral tricyclic compounds with high diastereoselectivity and enantioselectivity. nih.govacs.org

Single-Electron-Transfer (SET) Processes

Single-electron-transfer (SET) processes are fundamental to initiating many of the radical reactions involved in the synthesis of nitroaromatic compounds. acs.orgchemrxiv.org Nitroaromatic compounds, due to the strong electron-withdrawing nature of the nitro group, are effective electron acceptors. nih.govnih.gov A SET process can occur from an electron donor, such as an anionic organic base or a tertiary amine, to the nitroaromatic compound. acs.orgnih.gov This transfer results in the formation of a nitroaromatic radical anion. acs.org

This radical anion is a key intermediate that can initiate a cascade of reactions. For example, the formation of the nitrobenzenide radical ion-pair can lead to further transformations under mild conditions. acs.org In the context of benzofuran synthesis, a SET event can initiate a radical cyclization cascade, as mentioned previously. nih.gov The stability of the resulting radical anion, enhanced by the nitro group, can effectively prevent unproductive back-electron transfer, thereby promoting the desired reaction pathway. nih.gov

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts are pivotal in the synthesis of 6-methoxy-2-nitrobenzofuran and its analogs, influencing both the speed of the reaction (kinetics) and the specific product formed (selectivity). pcc.eubham.ac.uk A variety of catalysts, including metal-based systems and organocatalysts, have been employed to achieve high yields and stereoselectivities.

Copper-based catalysts are widely used in the formation of the benzofuran ring. ua.es For instance, copper iodide (CuI) and copper chloride (CuCl) are effective in reactions involving iminium ion and copper acetylide intermediates. The choice of catalyst can significantly impact reaction efficiency, with studies showing that electron-donating substituents on the starting materials, like a methoxy group, can lead to higher yields. Iron-based catalysts are also gaining attention as a sustainable alternative for various organic transformations. mdpi.com

In dearomative cycloaddition reactions of 2-nitrobenzofurans, both metal catalysts and organocatalysts have proven effective. Chiral copper complexes have been used to catalyze asymmetric [3+2] cycloadditions, yielding products with excellent diastereoselectivity and enantioselectivity (>99:1 dr and 98% ee). researchgate.netmdpi.com Organocatalysts, such as cupreine (B190981) derivatives and cinchona alkaloid-based squaramides, have been successfully used to achieve highly diastereo- and enantioselective formal [3+2] cycloadditions in the absence of metals. nih.govacs.orgsemanticscholar.org These catalysts operate through mechanisms like hydrogen bonding to activate and orient the substrates, leading to precise stereochemical control. semanticscholar.org

The table below summarizes various catalysts used in the synthesis of 2-nitrobenzofuran derivatives and their observed effects.

| Catalyst Type | Specific Catalyst/System | Reaction Type | Effect on Kinetics/Selectivity |

| Metal Catalyst | Chiral Copper Complex | Asymmetric Dearomative [3+2] Cycloaddition | High asymmetric induction, excellent diastereoselectivity (>99:1 dr) and enantioselectivity (98% ee). researchgate.netmdpi.com |

| Metal Catalyst | Palladium Complex | Dearomative [3+2] Cycloaddition | Good to excellent yields and high diastereoselectivity (13:1 to >20:1 dr). researchgate.net |

| Metal Catalyst | Silver(I) Oxide (Ag₂O) | Dearomative [3+2] Cycloaddition | Can catalyze the reaction, though optimization often leads to metal-free conditions. nih.govacs.org |

| Organocatalyst | Cupreine-ether derivative | Dearomative Formal [3+2] Cycloaddition | Enables reaction in the absence of metals, providing excellent diastereoselectivity and enantioselectivity. nih.govacs.org |

| Organocatalyst | Squaramide-based Cinchona Alkaloid | Asymmetric Dearomative (3+2)-Cycloaddition | Promotes high stereoselectivity through dual-activation via hydrogen bonding. semanticscholar.org |

| Organocatalyst | Bifunctional Phosphonium Salts | Asymmetric Cyclodearomatization | Phase-transfer catalyst yielding high diastereoselectivities and enantioselectivities (>99% ee). researchgate.net |

Stereochemical Control and Diastereoselectivity

Achieving specific stereochemistry is a critical challenge in organic synthesis. In the context of forming derivatives from 6-methoxy-2-nitrobenzofuran, particularly through dearomative cyclizations, remarkable levels of stereochemical control and diastereoselectivity have been achieved.

Many of the developed cycloaddition reactions involving 2-nitrobenzofurans proceed with almost complete diastereoselectivity. nih.govmdpi.com For instance, the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines consistently affords products with perfect diastereoselectivities, reported as >20:1 dr in all studied cases. mdpi.comresearchgate.net This high level of control is attributed to the specific transition state geometry enforced by the reactants and catalysts.

Enantioselective versions of these reactions have also been developed, employing chiral catalysts to produce specific enantiomers of the product. Organocatalyzed dearomative cycloadditions have yielded products with excellent enantiomeric excesses (ee), often up to 99%. researchgate.net For example, the reaction of 2-nitrobenzofurans with isatin-derived carbonates using a modified cinchona alkaloid catalyst produces cyclopenta[b]benzofuran derivatives with three contiguous stereocenters in excellent yields and stereoselectivities (>20:1 dr, up to 99% yield and 98% ee). The catalyst is believed to form a dual hydrogen bond with the substrate, directing the nucleophilic attack to a specific face of the molecule and thus controlling the stereochemical outcome. semanticscholar.org This precise control allows for the construction of complex, stereochemically rich scaffolds from simple, flat aromatic starting materials. nih.gov

Reactivity and Chemical Transformations of 6 Methoxy 2 Nitrobenzofuran

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

The benzofuran nucleus, particularly when activated by an electron-donating methoxy (B1213986) group, is susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgnumberanalytics.compressbooks.pub In 6-methoxy-2-nitrobenzofuran, the directing effects of the methoxy and nitro groups play a crucial role in determining the regioselectivity of these reactions. The methoxy group at the 6-position is an activating group and an ortho-para director, meaning it increases the electron density at the C5 and C7 positions, making them more susceptible to electrophilic attack. youtube.com Conversely, the nitro group at the C2 position is a strong deactivating group, withdrawing electron density from the furan (B31954) ring and the benzene (B151609) ring, making substitution on the furan ring less likely and directing incoming electrophiles to the meta position on the benzene ring (C5 and C7). youtube.com

The interplay of these two groups governs the outcome of EAS reactions. For instance, nitration of similar methoxy-substituted benzofurans has been shown to yield a mixture of products, with substitution occurring at positions activated by the methoxy group and not significantly deactivated by the nitro group. nih.gov The formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, is a key feature of the EAS mechanism. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The stability of this intermediate is enhanced by electron-donating groups like the methoxy group. wikipedia.org

Nucleophilic Reactions Involving the Nitro Group and Furan Ring

The electron-withdrawing nature of the nitro group at the C2 position renders the benzofuran system electron-deficient, making it a suitable substrate for various nucleophilic and cycloaddition reactions.

Diels-Alder Reactions as Dienophiles (Focus on 2-Nitrobenzofurans)

2-Nitrobenzofurans, including the 6-methoxy derivative, can function as dienophiles in Diels-Alder reactions. sciforum.netamanote.comresearchgate.net The presence of the electron-withdrawing nitro group enhances the dienophilic character of the furan ring, facilitating cycloaddition with electron-rich dienes in normal-electron-demand Diels-Alder reactions. cqvip.comsciforum.net These reactions provide a straightforward method for the synthesis of dibenzofuran (B1670420) derivatives, as the initial cycloadduct can undergo elimination of the nitro group to yield the aromatic dibenzofuran core. sciforum.net Theoretical studies using DFT methods have been employed to understand the reactivity and regioselectivity of these reactions. sciforum.netresearchgate.net The reaction of 2-nitrobenzofuran (B1220441) with various dienes, such as isoprene (B109036) and Danishefsky's diene, has been explored, leading to the formation of the corresponding dibenzofurans. sciforum.netcore.ac.uk

Dearomative Cycloaddition Reactions (e.g., (3+2), (4+2), (5+2) Cycloadditions)

2-Nitrobenzofurans are excellent substrates for dearomative cycloaddition reactions, which allow for the construction of complex polycyclic structures containing a 2,3-dihydrobenzofuran (B1216630) core. acs.orgnih.govresearchgate.net These reactions are often triggered by nucleophiles and have been extensively studied. researchgate.net

(3+2) Cycloadditions: Enantioselective dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans have been developed using various reagents. For example, reactions with Morita–Baylis–Hillman (MBH) carbonates derived from aldehydes, catalyzed by phosphines, yield cyclopentabenzofurans with high stereoselectivity. rsc.org Another example involves the reaction with 3-isothiocyanato oxindoles catalyzed by a chiral bis(oxazoline)/Zn(OTf)₂ complex, affording spirooxindoles with a 2,3-dihydrobenzofuran motif. acs.orgnih.gov Furthermore, an organocatalyzed asymmetric dearomative (3+2) cycloaddition with isatin-derived MBH carbonates has been achieved using a modified cinchona alkaloid catalyst. acs.org A (3+2) cycloaddition with para-quinamines has also been reported to produce benzofuro[3,2-b]indol-3-one derivatives. mdpi.com

(4+2) Cycloadditions: Research has also explored the use of 2-nitrobenzofurans in dearomative (4+2) cycloaddition reactions. researchgate.net For instance, an asymmetric (4+2) cycloaddition with 2-aminochalcones, catalyzed by a chiral squaramide, has been used to construct tetrahydrobenzofuro[3,2-b]quinolines. mdpi.com

(5+2) Cycloadditions: The reactivity of 2-nitrobenzofurans extends to (5+2) cycloaddition reactions, further demonstrating their versatility in building complex molecular architectures. researchgate.net

Transformations of the Nitro Group (e.g., Reduction)

The nitro group of 6-methoxy-2-nitrobenzofuran can be readily transformed into other functional groups, most commonly an amino group through reduction. This transformation is significant as it opens up avenues for further derivatization and the synthesis of biologically active compounds. smolecule.com Common reducing agents for this purpose include hydrogen gas with a palladium on carbon catalyst, or tin powder in the presence of hydrochloric acid. nih.govsmolecule.comclockss.org The resulting amino-benzofuran can then be used in a variety of subsequent reactions.

Reactivity at Furan C-3 Position (e.g., 3-methoxy-5-nitrobenzofuran-2-yl derivatives)

While the C2 position is the primary site of reactivity due to the nitro group, the C3 position of the furan ring can also be involved in chemical transformations. For instance, derivatives such as (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone have been synthesized and studied. researchgate.net The reactivity at the C3 position can be influenced by the substituents at other positions of the benzofuran core. In some cases, functionalization at C3 is achieved through multi-step synthetic sequences that may involve initial reactions at other sites. researchgate.net

Reactions Involving the Methoxy Group (e.g., Cleavage, Derivatization)

The methoxy group at the 6-position of the benzofuran ring can also participate in chemical reactions, although it is generally less reactive than the nitro group or the activated positions of the aromatic ring.

Cleavage: Cleavage of the methoxy group to the corresponding phenol (B47542) can be achieved under specific reaction conditions, typically involving strong acids or other demethylating agents. This transformation can be useful for introducing new functional groups or modifying the properties of the molecule.

Cross-Coupling Reactions of Substituted Benzofurans

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of benzofuran scaffolds. nobelprize.orgwikipedia.org While specific examples detailing the cross-coupling of 6-methoxy-2-nitrobenzofuran itself are not extensively documented, the reactivity can be inferred from studies on similarly substituted benzofurans. The presence of the nitro group significantly influences the electronic properties of the benzofuran ring, which is a key consideration in these reactions.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed for the synthesis and functionalization of benzofurans. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, has been used to prepare aryl-substituted benzofurans. nobelprize.org The efficiency of these reactions can be influenced by the electronic nature of the substituents on the benzofuran ring. organic-chemistry.org

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for forming new bonds at the benzofuran core. Research has demonstrated the successful coupling of 2-fluorobenzofurans with various arylboronic acids, a reaction that proceeds via the activation of the C-F bond. beilstein-journals.org This methodology allows for the introduction of diverse aryl groups onto the benzofuran ring.

The following table summarizes representative cross-coupling reactions on the benzofuran scaffold, illustrating the versatility of these methods.

| Reaction Type | Benzofuran Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

| Suzuki-Miyaura | 5-Bromo-2-fluorobenzofuran | [4-(Trifluoromethyl)phenyl]boronic acid | Pd Catalyst | 2-Fluoro-5-[4-(trifluoromethyl)phenyl]benzofuran | 95% | beilstein-journals.org |

| Suzuki-Miyaura | 2-Fluoronaphtho[2,1-b]furan | (3-Methylphenyl)boronic acid | Ni(cod)₂/PCy₃, K₂CO₃ | 2-(3-Methylphenyl)naphtho[2,1-b]furan | 96% | beilstein-journals.org |

| Sonogashira | 2-Iodonitrophenol acetates | Terminal alkynes | Pd/Cu catalyst | Nitrobenzo[b]furans | - | capes.gov.br |

This table presents examples of cross-coupling reactions on benzofuran derivatives to illustrate the general methodologies.

Ring-Opening and Rearrangement Reactions

The 2-nitrobenzofuran scaffold is a versatile platform for various cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic systems. The electron-deficient nature of the furan ring, enhanced by the C2-nitro group, makes it an excellent participant in dearomative reactions.

Dearomative Cycloaddition Reactions: 2-Nitrobenzofurans, including the 6-methoxy derivative, undergo efficient dearomative [3+2] and [4+2] cycloaddition reactions with various dienophiles and dipoles. researchgate.netrsc.orgresearchgate.netacs.org These reactions lead to the construction of intricate heterocyclic frameworks containing a 2,3-dihydrobenzofuran core. mdpi.comresearchgate.net

For example, the reaction of 6-methoxy-2-nitrobenzofuran with para-quinamines, catalyzed by a base, proceeds as a dearomative (3+2) cycloaddition to yield complex benzofuro[3,2-b]indol-3-one derivatives in high yields. mdpi.com This transformation involves the initial Michael addition of the amine to the electron-deficient C3 position of the nitrobenzofuran, followed by an intramolecular cyclization. mdpi.com Similarly, organocatalytic dearomative formal [3+2] cycloadditions with isocyanoacetate esters have been developed, providing chiral tricyclic compounds with high diastereoselectivity and enantioselectivity. acs.org

The table below showcases examples of dearomative cycloaddition reactions involving substituted 2-nitrobenzofurans.

| 2-Nitrobenzofuran Reactant | Coupling Partner | Catalyst/Conditions | Product Type | Yield | Reference |

| 6-Methoxy-2-nitrobenzofuran | N-Tosyl-p-quinamine | K₂CO₃, MeCN, 65°C | Benzofuro[3,2-b]indol-3-one | 93% | mdpi.com |

| 6-Chloro-2-nitrobenzofuran | N-Tosyl-p-quinamine | K₂CO₃, MeCN, 65°C | Benzofuro[3,2-b]indol-3-one | 83% | mdpi.com |

| 6-Bromo-2-nitrobenzofuran | N-Tosyl-p-quinamine | K₂CO₃, MeCN, 65°C | Benzofuro[3,2-b]indol-3-one | 85% | mdpi.com |

| 2-Nitrobenzofuran | Methyl 2-phenyl-2-isocyanoacetate | Cupreine (B190981) derivative | 3a,8b-Dihydro-1H-benzofuro[2,3-c]pyrrole | 72% | acs.org |

Other Rearrangements: Benzofuran derivatives can also participate in other types of rearrangements, such as sigmatropic rearrangements. For instance, charge-accelerated acs.orgacs.org-sigmatropic rearrangements have been utilized in the synthesis of highly substituted benzofurans. tus.ac.jprsc.org Furthermore, 1,3-allylic rearrangements of dihydrobenzofuran intermediates have been reported, leading to the formation of 2-substituted benzofuran derivatives. uow.edu.au

Ring-Opening Reactions: While the benzofuran ring is generally stable, ring-opening reactions can be achieved under specific conditions. For example, the treatment of certain dearomatization products derived from 2-nitrobenzofurans can lead to the opening of the dihydrobenzofuran ring. rsc.org The epoxidation of a dihydronaphthalene followed by acid-catalyzed rearrangement can also lead to ring-opened products alongside the expected tetralone. medcraveonline.com

Oxidative and Reductive Transformations

The functional groups of 6-methoxy-2-nitrobenzofuran allow for selective oxidative and reductive transformations.

Reductive Transformations: The most common reductive transformation of 2-nitrobenzofurans is the reduction of the nitro group to an amino group. This conversion is a key step in the synthesis of various biologically active molecules. The reduction can be accomplished using several methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl). smolecule.comnih.gov The resulting 2-aminobenzofuran derivatives are valuable intermediates for further functionalization. For example, the reduction of a mixture of 3-acetyl-5-methoxy-4-nitrobenzofuran and its 6-nitro isomer with tin and HCl yields the corresponding amino derivatives. nih.gov

| Substrate | Reagents and Conditions | Product | Reference |

| Mixture of 3-acetyl-5-methoxy-4-nitrobenzofuran and its 6-nitro isomer | Sn, HCl, EtOH, reflux | Mixture of 4- and 6-amino derivatives | nih.gov |

| 5-Methoxy-3-methyl-2-nitrobenzofuran | H₂, Pd/C | 5-Methoxy-3-methyl-2-aminobenzofuran | smolecule.com |

| Ethyl 5-nitrobenzofuran-2-carboxylate | H₂, Pd/C | Ethyl 5-aminobenzofuran-2-carboxylate |

Oxidative Transformations: Oxidative reactions can target either the benzofuran core or its substituents. The methoxy group on the benzene ring can potentially be oxidized to form quinone structures under the influence of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com The furan ring itself can undergo oxidative cleavage. For instance, the double bond in a dihydrobenzofuran derivative, formed from a dearomatization reaction, can be efficiently epoxidized using hydrogen peroxide (H₂O₂). mdpi.com The oxidation of a 6-methoxy-dihydronaphthalene with m-chloroperbenzoic acid (MCPBA) leads to an epoxide, which can then be rearranged. medcraveonline.com Furthermore, the indirect oxidation of an aryl Grignard reagent via a boronic ester is a method used to introduce a hydroxyl group, as demonstrated in the synthesis of 6-methoxy-2-naphthol. orgsyn.org

Computational and Theoretical Investigations of 6 Methoxy 2 Nitrobenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of nitrobenzofuran derivatives. uj.ac.zaresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying complex organic molecules. rsdjournal.orgrsc.org Ab initio methods, while more computationally intensive, provide highly accurate data for smaller systems and can be used to benchmark DFT results. rsdjournal.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For benzofuran (B130515) derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-31+g(d,p) are commonly employed to determine bond lengths, bond angles, and dihedral angles. nih.gov For 6-methoxy-2-nitrobenzofuran, the presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group significantly influences the electronic distribution across the benzofuran core. The nitro group enhances the electrophilicity of the molecule, while the methoxy group acts as an electron donor.

The electronic structure is further analyzed through calculations of atomic charges and molecular electrostatic potential (MEP) maps. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactivity. uj.ac.za

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. acs.orgacgpubs.org

In 6-methoxy-2-nitrobenzofuran, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the electron-donating methoxy group would raise the energy of the HOMO. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar nitrobenzofuran systems have shown that the nitro group significantly lowers the LUMO energy, facilitating reactions where the benzofuran acts as an electrophile. sciforum.net

| Parameter | Typical Value Range (eV) | Implication for 6-Methoxy-2-nitrobenzofuran |

| EHOMO | -6.0 to -7.5 | Indicates electron-donating capability. The methoxy group may increase this value relative to unsubstituted benzofuran. |

| ELUMO | -2.0 to -3.5 | Indicates electron-accepting capability. The nitro group significantly lowers this value, enhancing electrophilicity. |

| Energy Gap (ΔE) | 3.0 to 4.5 | A smaller gap suggests higher reactivity and potential for charge transfer interactions. |

This table is interactive. You can sort the data by clicking on the column headers.

Chemical Potential (μ) : Related to the molecule's tendency to lose or gain electrons. sciforum.net

Hardness (η) : Measures the resistance to change in electron distribution. sciforum.net

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons. sciforum.netsemanticscholar.org A higher electrophilicity index indicates a stronger electrophile. The nitro group in 6-methoxy-2-nitrobenzofuran is expected to confer a high electrophilicity index.

Local reactivity descriptors, such as Fukui functions or local electrophilicity/nucleophilicity indices, pinpoint the most reactive sites within the molecule. sciforum.netmdpi.com These are crucial for predicting the regioselectivity of reactions. For instance, in electrophilic attacks on the benzofuran ring, these descriptors can predict which carbon atom is most susceptible. For nitrobenzofurans, the C2 and C3 positions are often key sites for reactions. sciforum.net

Table 2: Calculated Global Reactivity Descriptors for a Model Nitrobenzofuran (Note: This table presents hypothetical data for illustrative purposes, based on general principles of DFT calculations for similar molecules.)

| Descriptor | Formula | Hypothetical Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.75 eV | Tendency to exchange electrons with the environment. |

| Hardness (η) | (ELUMO - EHOMO) | 3.50 eV | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.22 eV | High value indicates strong electrophilic character. sciforum.net |

This table is interactive. You can sort the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) Analysis

Reaction Mechanism Predictions and Validation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that can be difficult to obtain experimentally. researchgate.net

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving 6-methoxy-2-nitrobenzofuran, such as nucleophilic aromatic substitution (SNAr) or cycloaddition reactions, DFT calculations can be used to locate the transition state structures and compute the associated energy barriers. researchgate.netsciforum.net This allows for the comparison of different possible reaction pathways to determine the most favorable one.

Transition State Characterization and Energy Barrier Calculations

Influence of Methoxy and Nitro Substituents on Electronic Properties and Reactivity Profiles

The electronic characteristics and reactivity of 6-methoxy-2-nitrobenzofuran are significantly governed by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). The methoxy group, positioned at the 6-position of the benzofuran core, is an activating group. It increases the electron density of the aromatic system through a resonance effect (+R) and an inductive effect (+I). Conversely, the nitro group at the 2-position is a strong deactivating group, withdrawing electron density from the ring via both resonance (-R) and inductive (-I) effects. ontosight.ai

This substitution pattern creates a "push-pull" system within the molecule, leading to a notable polarization of the electron density. The electron-donating methoxy group enhances the electron density on the benzene (B151609) portion of the benzofuran, while the nitro group strongly decreases the electron density on the furan (B31954) portion. This electronic arrangement not only influences the molecule's ground-state properties but also dictates its reactivity towards electrophilic and nucleophilic reagents.

Computational studies, often employing Density Functional Theory (DFT), are utilized to map the molecule's electrostatic potential surface. These maps visually represent the electron distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-methoxy-2-nitrobenzofuran, the area around the nitro group is highly electron-deficient, making the 2-position susceptible to nucleophilic attack. The presence of the strong electron-withdrawing nitro group activates the benzofuran core for nucleophilic aromatic substitution (SNAr) reactions.

Theoretical calculations on related nitrobenzofuran systems have shown that the presence of a nitro group generally leads to a larger contribution of charge-transfer (CT) configurations in their electronic structure, which affects their absorption spectra. researchgate.net The competing directing effects of the electron-donating methoxy group and the electron-withdrawing nitro group can complicate regioselective functionalization of the benzofuran ring. For instance, in electrophilic substitution reactions, the methoxy group would direct incoming electrophiles to positions ortho and para to it, while the nitro group deactivates the entire ring, particularly the furan moiety.

The reactivity of the nitro group itself is a key aspect of the molecule's chemical behavior. It can be reduced to an amino group (-NH₂) using various reducing agents. This transformation dramatically alters the electronic properties of the benzofuran system, converting the substituent from strongly electron-withdrawing to strongly electron-donating.

Spectroscopic Property Predictions for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules like 6-methoxy-2-nitrobenzofuran, aiding in their structural confirmation. nih.govnih.gov Methods such as Density Functional Theory (DFT) can accurately forecast the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.netdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.orgliverpool.ac.uk For 6-methoxy-2-nitrobenzofuran, the predicted ¹H NMR spectrum would show characteristic signals for the different protons. unica.it

Methoxy Protons: A singlet for the methoxy group (-OCH₃) protons is expected to appear in the upfield region, typically around δ 3.8–4.0 ppm.

Aromatic Protons: The protons on the benzofuran core will resonate in the aromatic region (δ 6.7–8.3 ppm). Protons adjacent to the electron-withdrawing nitro group are expected to be deshielded and appear at a higher chemical shift (downfield), likely as a doublet around δ 8.1–8.3 ppm. The other aromatic protons will have chemical shifts influenced by the methoxy group and their position on the ring.

Predicted ¹³C NMR data would similarly show distinct signals for each carbon atom, with the carbon attached to the nitro group being significantly downfield due to the strong deshielding effect.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. diva-portal.orgrsc.org For 6-methoxy-2-nitrobenzofuran, the most prominent predicted absorption bands would be:

Nitro Group (NO₂): Strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. The asymmetric stretch is typically found around 1520 cm⁻¹, and the symmetric stretch appears near 1350 cm⁻¹.

Methoxy Group (C-O): A distinct C-O-C stretching vibration from the methoxy group is expected around 1250 cm⁻¹.

Aromatic C=C and C-H: Bands corresponding to the C=C stretching within the aromatic rings and C-H stretching and bending vibrations would also be present.

Interactive Data Table: Predicted IR Frequencies

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | ~1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help understand fragmentation patterns. hidenanalytical.comlibretexts.org In the mass spectrum of 6-methoxy-2-nitrobenzofuran, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the loss of the nitro group (as NO₂ or NO) and potentially the methoxy group (as CH₃ or CH₂O), leading to characteristic fragment ions that help confirm the molecular structure. High-resolution mass spectrometry (HRMS) can be used to validate the precise molecular formula.

Advanced Research Directions and Emerging Trends for 6 Methoxy 2 Nitrobenzofuran Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of benzofurans, including specifically substituted derivatives like 6-Methoxy-2-nitrobenzofuran, is undergoing a transformation towards greater selectivity and sustainability. Modern synthetic chemistry prioritizes methods that are not only efficient but also environmentally benign.